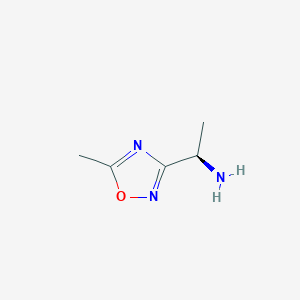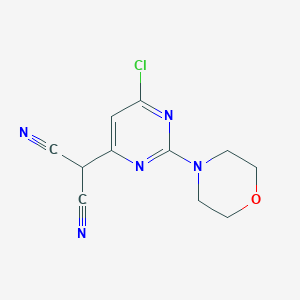
(R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chiral amine compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Chiral amine synthesis: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures using chiral catalysts or resolving agents.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of various substituted oxadiazoles.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(S)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine: The enantiomer of the compound.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine: The racemic mixture.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine: A homolog with an additional carbon in the alkyl chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity and selectivity compared to the (S)-enantiomer.
Functional Group Positioning: The position of the methyl group on the oxadiazole ring can influence the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)9-8-5/h3H,6H2,1-2H3/t3-/m1/s1 |
Clave InChI |
UMGKLJLCSFKQCJ-GSVOUGTGSA-N |
SMILES isomérico |
CC1=NC(=NO1)[C@@H](C)N |
SMILES canónico |
CC1=NC(=NO1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![C-[1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-3-yl]methylamine](/img/structure/B8433560.png)



![Methyl [(2-cyanopyridin-3-yl)oxy]acetate](/img/structure/B8433590.png)


![7-(2-Chlorophenyl)-N,N-diethylthieno[2,3-c]pyridine-5-carboxamide](/img/structure/B8433608.png)
![2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine](/img/structure/B8433635.png)


